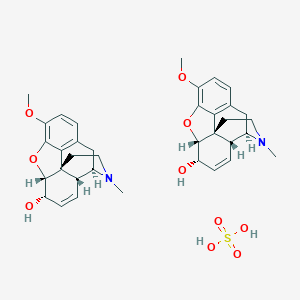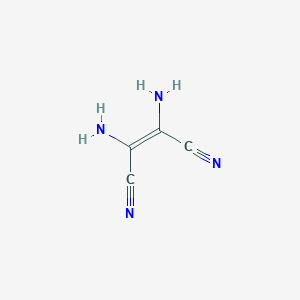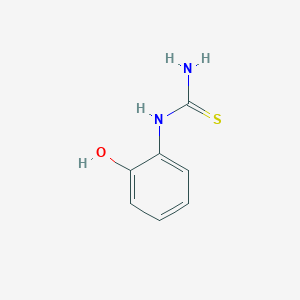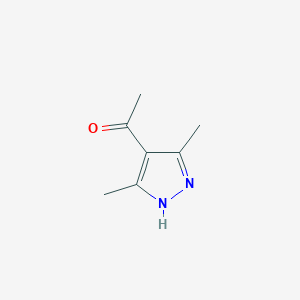
3-(2,6-Dimethylphenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The regioselective synthesis of related dimethylpenta-1,3-diene compounds involves a three-step process, showcasing the complexity of synthesizing compounds with dimethylphenyl groups. These methods include condensation reactions, Wittig reactions, and Diels-Alder reactions to achieve desired products with high selectivity and yield (Gosselin et al., 1999).
Molecular Structure Analysis
X-ray crystallography studies have provided insights into the molecular complexes and structures of compounds with dimethylphenyl groups. These studies reveal details about the molecular geometry, bonding patterns, and interactions within the crystal lattice, highlighting the planar hydrogen-bonded rings and molecular symmetry observed in these compounds (Toda, Tanaka, & Mak, 1985).
Chemical Reactions and Properties
Research on the synthesis and characterization of dimers, trimers, and tetramers of dimethylthieno compounds demonstrates the chemical reactivity and potential for forming complex structures through reactions such as dimerization and cycloadditions. These studies provide a foundation for understanding the reactivity of 3-(2,6-Dimethylphenyl)-1-propene and related compounds (Nakayama et al., 1996).
Physical Properties Analysis
The physical properties of compounds with dimethylphenyl groups are influenced by their molecular structure and bonding. X-ray crystallography and NMR spectroscopy studies shed light on the conformation, packing, and intermolecular interactions within these compounds, affecting their physical state, stability, and solubility (Iwasaki & Akiba, 1984).
Chemical Properties Analysis
The chemical properties, including reactivity, bonding, and interactions with other molecules, are crucial for understanding the behavior of 3-(2,6-Dimethylphenyl)-1-propene in various environments. Studies on the electron-transfer reactions of related compounds provide insights into the potential reactivity and applications of these chemicals in organic synthesis and materials science (Mattes & Farid, 1986).
Aplicaciones Científicas De Investigación
Synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide)
This research discusses the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) (PPO-2OH) through the radical-cation phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol. This process involves copolymerization experiments with various catalysts, leading to PPO-2OH with controlled molecular weights. The study offers insights into the chain microstructure and functionality of both PPO-2OH and its derivatives (Percec & Wang, 1990).
Copolymerization of 2,6-dimethylphenol with Tetramethyl Bisphenol-A
This study focuses on the copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A, catalyzed by N-methylimidazole Cu(II) complexes. It results in the production of PPO-type telechelics, which are bifunctional polymers with specific molecular weights and properties. This research also explores the suppression of side products and proposes a mechanism based on a phenoxonium intermediate (Wei, Challa, & Reedijk, 1991).
Functional Polymers by Phase Transfer Catalysis
This paper presents a novel method for preparing α,ω-bis(2,6-dimethylphenol)–poly(2,6-dimethyl-1,4-phenylene oxide) and its derivatives, emphasizing the use of phase-transfer-catalyzed etherification for synthesizing reactive oligomers. It highlights the potential of these materials in various applications due to their high thermal reactivity and customizable molecular weights (Nava & Percec, 1986).
Selective Dimerization of 1,3-Butadiene
A significant advancement in the selective dimerization of 1,3-butadiene using palladium carbene catalysts is detailed in this research. The study demonstrates the high efficiency and selectivity of this process, resulting in the formation of 1,3,7-octatriene, showcasing the potential for fine-tuning catalytic reactions (Harkal et al., 2005).
Catalytic Dimerization of Propene
This research explores the catalytic dimerization of propene to 2,3-dimethylbutene using a nickel complex. The study highlights the role of the catalyst in achieving high dimerization rates and selectivity, emphasizing the potential applications in the field of chemical synthesis (Eberhardt & Griffin, 1970).
Propiedades
IUPAC Name |
1,3-dimethyl-2-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-4-6-11-9(2)7-5-8-10(11)3/h4-5,7-8H,1,6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIFGUSZRIMEPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568803 |
Source


|
| Record name | 1,3-Dimethyl-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenyl)-1-propene | |
CAS RN |
1587-05-9 |
Source


|
| Record name | 1,3-Dimethyl-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


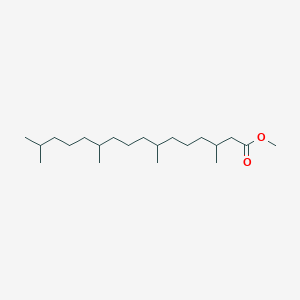
![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)
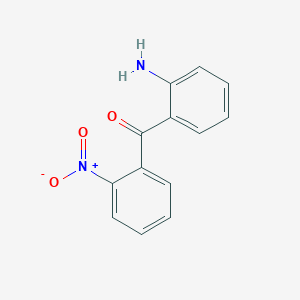
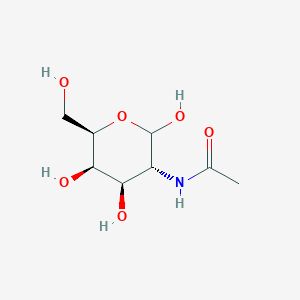

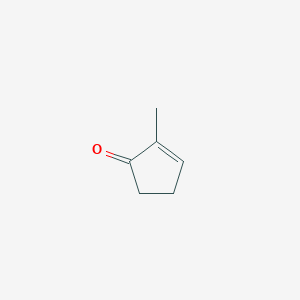

![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
